REACTION_CXSMILES
|
OS(O)(=O)=O.[NH2:6][C:7]1[C:20]2[C:19](=[O:21])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12](=[O:22])[C:11]=2[C:10]([Br:23])=[CH:9][C:8]=1[Br:24].S([O-])(O)(=O)=O.C1([N+]#N)C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1.[N-]=[N+]=[N-].[Na+]>O>[Br:24][C:8]1[C:7]2=[N:6][O:21][C:19]3=[C:20]2[C:11]([C:12](=[O:22])[C:13]2[C:18]3=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:10]([Br:23])[CH:9]=1 |f:2.3,4.5|
|
Name
|
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1)—Sodium nitrite
|
Quantity
|
993 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)[N+]#N
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
then stirred for an additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight (16 h) at 50-55° C
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The heated solution was poured directly over ice
|
Type
|
FILTRATION
|
Details
|
the resulting yellow precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of ethanol-ether
|
Type
|
STIRRING
|
Details
|
stirred overnight (16 h)
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The light orange solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
followed by a 9:1 mixture of acetone-water
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
DISTILLATION
|
Details
|
Water and acetone were slowly distilled (
|
Type
|
CUSTOM
|
Details
|
over a 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The yellow-orange crystals were filtered
|
Type
|
WASH
|
Details
|
washed with methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C2C(C3=CC=CC=C3C3=C2C1=NO3)=O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.78 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |